molecular formula C9H6O3S B13320304 3-Thien-2-yl-2-furoic acid CAS No. 875160-15-9

3-Thien-2-yl-2-furoic acid

Katalognummer: B13320304
CAS-Nummer: 875160-15-9
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: XZTAKFJRLCCXHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(thiophen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that features both thiophene and furan rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiophene and furan in a single molecule makes this compound particularly interesting for research in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P_4S_10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors like yield, cost, and environmental impact. Catalysts and solvents are often optimized to improve efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(thiophen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-(thiophen-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(thiophen-2-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of thiophene and furan rings in 3-(thiophen-2-yl)furan-2-carboxylic acid provides it with distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

875160-15-9

Molekularformel

C9H6O3S

Molekulargewicht

194.21 g/mol

IUPAC-Name

3-thiophen-2-ylfuran-2-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-9(11)8-6(3-4-12-8)7-2-1-5-13-7/h1-5H,(H,10,11)

InChI-Schlüssel

XZTAKFJRLCCXHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=C(OC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.